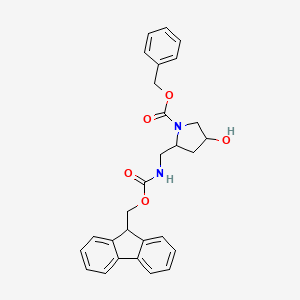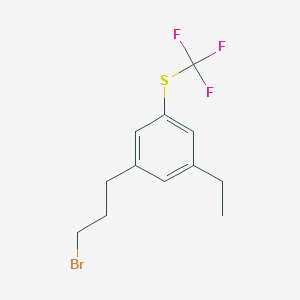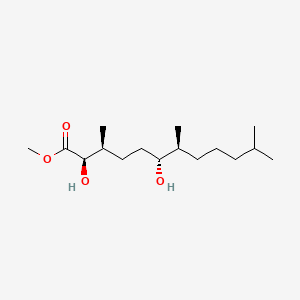
Dodecanoic acid, 2,6-dihydroxy-3,7,11-trimethyl-, methyl ester, (2R*,3S*,6R*,7S*)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dodecanoic acid, 2,6-dihydroxy-3,7,11-trimethyl-, methyl ester, (2R*,3S*,6R*,7S*)- is a complex organic compound with a unique structure It is characterized by the presence of multiple hydroxyl groups and methyl branches, which contribute to its distinct chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dodecanoic acid, 2,6-dihydroxy-3,7,11-trimethyl-, methyl ester, (2R*,3S*,6R*,7S*)- typically involves multi-step organic reactions. One common method includes the esterification of dodecanoic acid with methanol in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities while maintaining the necessary reaction conditions. The use of advanced catalysts and automated systems can further enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
Dodecanoic acid, 2,6-dihydroxy-3,7,11-trimethyl-, methyl ester, (2R*,3S*,6R*,7S*)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen atoms or reduce double bonds.
Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
Dodecanoic acid, 2,6-dihydroxy-3,7,11-trimethyl-, methyl ester, (2R*,3S*,6R*,7S*)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure makes it a valuable tool for investigating biological pathways and interactions.
Medicine: Potential therapeutic applications include drug development and delivery systems.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial materials.
作用機序
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The methyl branches may affect the compound’s solubility and membrane permeability, impacting its distribution and efficacy in biological systems.
類似化合物との比較
Similar Compounds
2,6,10-Dodecatrienoic acid, 3,7,11-trimethyl-, methyl ester: This compound shares a similar backbone but differs in the presence of double bonds.
Dodecanoic acid, methyl ester: Lacks the hydroxyl groups and methyl branches, resulting in different chemical properties.
2,6-Dodecadienoic acid, 10,11-dihydroxy-3,7,11-trimethyl-, methyl ester: Similar structure but with variations in the position and number of hydroxyl groups.
Uniqueness
The uniqueness of dodecanoic acid, 2,6-dihydroxy-3,7,11-trimethyl-, methyl ester, (2R*,3S*,6R*,7S*)- lies in its specific stereochemistry and functional groups
特性
CAS番号 |
102616-17-1 |
|---|---|
分子式 |
C16H32O4 |
分子量 |
288.42 g/mol |
IUPAC名 |
methyl (2R,3S,6R,7S)-2,6-dihydroxy-3,7,11-trimethyldodecanoate |
InChI |
InChI=1S/C16H32O4/c1-11(2)7-6-8-12(3)14(17)10-9-13(4)15(18)16(19)20-5/h11-15,17-18H,6-10H2,1-5H3/t12-,13-,14+,15+/m0/s1 |
InChIキー |
YRUDMAPQZPIUIL-BYNSBNAKSA-N |
異性体SMILES |
C[C@@H](CCCC(C)C)[C@@H](CC[C@H](C)[C@H](C(=O)OC)O)O |
正規SMILES |
CC(C)CCCC(C)C(CCC(C)C(C(=O)OC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


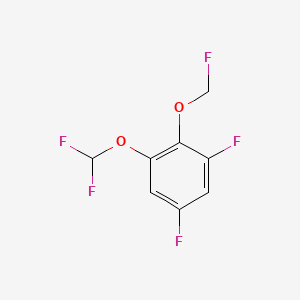
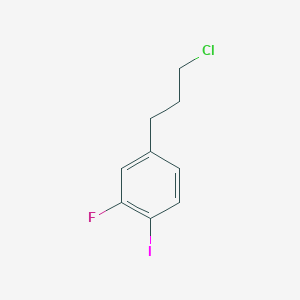
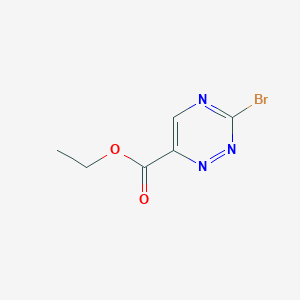
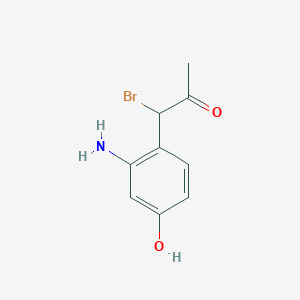
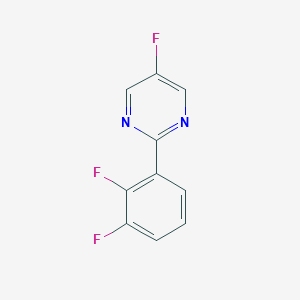
![2-hydroxy-1-methyl-7-(1-methyl-1H-pyrazol-4-yl)-5-(4-(trifluoromethoxy)phenyl)-1,5-dihydro-4H-imidazo[4,5-c]pyridin-4-one](/img/structure/B14055177.png)
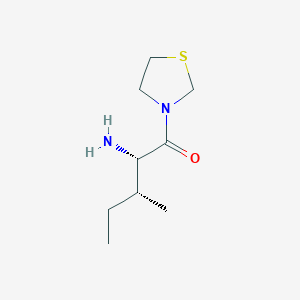
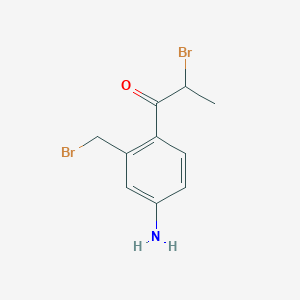

![2,5-Diazabicyclo[2.2.1]heptane, (1R)-](/img/structure/B14055211.png)
